molecular formula C₂₇H₄₀O₆ B1158452 11-O-Formyl Latanoprost

11-O-Formyl Latanoprost

Cat. No.: B1158452
M. Wt: 460.6
Attention: For research use only. Not for human or veterinary use.
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Description

11-O-Formyl Latanoprost is a chemically modified analog of Latanoprost, a well-characterized prostaglandin F2α analog. Like its parent compound, it is intended for research applications focused on the study of intraocular pressure regulation. Latanoprost is known to function by increasing the outflow of the aqueous humor, the fluid within the eye, thereby effectively reducing pressure . This mechanism is primary investigated in the context of open-angle glaucoma and ocular hypertension . Researchers can utilize 11-O-Formyl Latanoprost as a critical analytical standard in metabolic and pharmacokinetic studies to understand the transformation pathways of Latanoprost. It may also serve as a key intermediate in the synthesis of novel prostaglandin derivatives or as a tool compound in receptor-binding assays to further elucidate the pharmacology of the FP receptor. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C₂₇H₄₀O₆

Molecular Weight

460.6

Origin of Product

United States

Scientific Research Applications

Introduction to 11-O-Formyl Latanoprost

11-O-Formyl Latanoprost is a derivative of Latanoprost, a well-known prostaglandin analog primarily used in the treatment of glaucoma and ocular hypertension. This compound has garnered attention in scientific research due to its potential applications in various therapeutic areas, particularly in ophthalmology. The following sections will delve into its applications, supported by relevant studies and findings.

Ocular Hypertension and Glaucoma Treatment

11-O-Formyl Latanoprost is primarily investigated for its efficacy in lowering intraocular pressure (IOP), similar to its parent compound, Latanoprost. Research indicates that prostaglandin analogs enhance uveoscleral outflow, thus effectively reducing IOP. A study involving Latanoprost demonstrated a significant reduction in IOP over a year, with a mean decrease of 5.4 mm Hg from a baseline of 23.5 mm Hg . This establishes a foundation for investigating the efficacy of 11-O-Formyl Latanoprost in clinical settings.

Safety and Tolerability

Safety profiles are critical in evaluating any new therapeutic agent. In studies involving Latanoprost, adverse effects such as conjunctival hyperemia and iris pigmentation were noted, but these were generally mild and well-tolerated . Long-term studies have indicated that serious adverse reactions are rare, with a five-year safety study showing minimal incidences of corneal erosions or serious adverse drug reactions among patients treated with Latanoprost . These findings suggest that 11-O-Formyl Latanoprost may also exhibit a favorable safety profile.

Comparative Efficacy

Comparative studies between different prostaglandin analogs have shown that Latanoprost has a superior efficacy-tolerability ratio compared to other treatments like timolol and dorzolamide . Given this context, it is plausible to hypothesize that 11-O-Formyl Latanoprost may offer similar or enhanced benefits over existing treatments.

Potential for Combination Therapy

Research has explored the use of combination therapies involving prostaglandin analogs and other agents like netarsudil. For instance, studies have indicated that combining Latanoprost with netarsudil could provide superior IOP reduction compared to monotherapy . This opens avenues for investigating whether 11-O-Formyl Latanoprost can be effectively combined with other treatments for enhanced therapeutic outcomes.

Table: Summary of Key Studies on Prostaglandin Analog Efficacy

Study ReferencePopulationTreatmentDurationIOP ReductionAdverse Effects
124 Japanese patientsLatanoprost 0.005%1 year-5.4 mm HgMild conjunctival hyperemia
5854 patients across 14 countriesLatanoprost5 yearsN/A<3.17% corneal erosions
Various patients with glaucomaProstaglandin analogsLong-termUp to -35%Iris pigmentation reported

Comparison with Similar Compounds

Table 2: Efficacy in IOP Reduction Across Prostaglandin Analogues

Compound Mean IOP Reduction (mmHg) Study Design Reference
Latanoprost 7.5 ± 0.3 Randomized trial (n=117)
Tafluprost Comparable to latanoprost Prospective trial (n=180)
Travoprost Comparable to latanoprost Prospective trial (n=180)
NCX 470 (0.065%) -1.23 vs. latanoprost Phase 3 trial (n=231)
Bimatoprost 1.4–2.0 mmHg greater than travoprost Post-latanoprost switch study

While latanoprost, travoprost, and tafluprost exhibit equivalent IOP-lowering efficacy (~7–8 mmHg reduction), NCX 470 (a nitric oxide-donating prostaglandin) demonstrated non-inferiority to latanoprost with a marginally greater reduction (-1.23 mmHg, p < 0.05) . Bimatoprost showed superior efficacy in patients switched from latanoprost, likely due to its unique mechanism as a prostamide .

Pharmacokinetic Profiles

Table 3: Corneal Permeability of Latanoprost Formulations

Formulation Cumulative Transport (12h, μg/cm²) Early Permeability (0.5–3h) Reference
Preserved Latanoprost 1.283 ± 0.065 High
PF SF Latanoprost 1.279 ± 0.061 High
PF Latanoprost (MGHS 40) 1.311 ± 0.034 Significantly lower

Preservative-free (PF) latanoprost formulations with surfactants (e.g., MGHS 40) exhibited delayed corneal permeation (2–12h vs. 1–4h for preserved/PF surfactant-free (SF) formulations) but achieved equivalent cumulative transport at 12h . In vivo, PF latanoprost showed lower aqueous humor concentrations (0.5–3h) compared to preserved/PF SF formulations, suggesting excipient-dependent absorption .

Formulation Comparisons: Preserved vs. Preservative-Free

  • Efficacy: Preserved and PF latanoprost are equally effective in IOP reduction (mean difference <0.5 mmHg) .
  • Tolerability: PF latanoprost significantly reduces adverse effects (e.g., hyperemia, burning) compared to preserved formulations .
  • Stability: Cyclodextrin-containing latanoprost formulations improve chemical stability without compromising efficacy .

Preparation Methods

Direct Formylation of Latanoprost

The most straightforward approach involves formylating the 11-hydroxyl group of latanoprost. While no explicit protocols are detailed in the provided sources, analogous prostaglandin modifications suggest the following steps:

  • Protection of Reactive Groups :

    • The carboxylic acid and secondary alcohol groups in latanoprost are protected using silyl ethers (e.g., tert-butyldimethylsilyl chloride) or acid-labile groups.

    • This ensures selective formylation at the 11-hydroxyl position.

  • Formylation Reaction :

    • Reagents : Formic acid (HCOOH) with activating agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Conditions : Anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C for 4–12 hours.

    • Mechanism : Nucleophilic acyl substitution, where the hydroxyl oxygen attacks the activated formyl carbon.

  • Deprotection :

    • Removal of protecting groups under mild acidic (e.g., aqueous HCl) or fluoride-based conditions (e.g., tetrabutylammonium fluoride).

Yield Considerations :
Similar prostaglandin formylation reactions report yields of 60–75%, though data specific to 11-O-Formyl Latanoprost are unavailable.

Enzymatic and Catalytic Methods

Recent advances in organocatalysis, as demonstrated in latanoprost synthesis, could be adapted for formylation:

  • Organocatalyst-Mediated Acylation :

    • Chiral amines or thioureas may facilitate enantioselective formylation, though this remains hypothetical for 11-O-Formyl Latanoprost.

  • Metal-Catalyzed Reactions :

    • Palladium or copper catalysts could enable cross-coupling strategies, but no examples are documented.

Analytical and Process Optimization Data

Key Parameters in Formylation

The table below summarizes critical factors inferred from analogous syntheses:

ParameterOptimal ConditionImpact on Yield/Purity
SolventAnhydrous THFEnhances reagent solubility
Temperature0–5°CMinimizes side reactions
Reaction Time6–8 hoursBalances conversion & degradation
Protecting GroupTBS (tert-butyldimethylsilyl)Prevents undesired acylation

Challenges and Solutions

  • Regioselectivity :

    • The 11-hydroxyl group is less sterically hindered than the 15-hydroxyl group in latanoprost, favoring selective formylation.

  • Stability of Formyl Group :

    • The formyl moiety is prone to hydrolysis; thus, reactions must avoid aqueous workup until deprotection.

Industrial and Patent Landscape

Patent EP1759702B1: Insights into Latanoprost Formulation

While Patent EP1759702B1 focuses on solubilizing latanoprost in ophthalmic solutions, its use of surfactants (e.g., polysorbate 80) hints at strategies for stabilizing derivatives like 11-O-Formyl Latanoprost during large-scale synthesis.

Scalability Considerations

  • Continuous Flow Chemistry :

    • Microreactors could improve heat transfer and mixing during formylation, reducing byproducts.

  • Purification Techniques :

    • Chromatography (HPLC) or crystallization from ethanol/water mixtures may isolate the product .

Q & A

Q. What analytical techniques are recommended for quantifying 11-O-Formyl Latanoprost in ocular tissues?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry is widely used for precise quantification. Standard protocols involve preparing sample solutions at 25 µL (10 mM) and validating purity (>98%) via certificates of analysis (COA) and safety data sheets (SDS). For ocular bioavailability studies, aqueous humor and iris–ciliary body samples are analyzed using arithmetic means ± standard deviation (SD) from six independent experiments, with statistical significance assessed via unpaired t-tests (*p < 0.05) .

Q. How does the ocular bioavailability of 11-O-Formyl Latanoprost compare to other derivatives like latanoprost free acid?

Comparative studies in rabbit models show that cumulative transport rates and maximum concentration (Cmax) vary significantly between formulations. For example, preservative-free (PF) latanoprost exhibits lower Cmax (48 ng/mL) compared to surfactant-free (SF) formulations (145 ng/mL). Time to peak concentration (Tmax) also differs: PF formulations reach Tmax at 3 hours, while preserved or PF SF formulations achieve it at 2 hours .

Q. What in vitro models are suitable for studying 11-O-Formyl Latanoprost release kinetics?

Corneal models using ex vivo tissues or synthetic membranes are employed to simulate drug diffusion. Experiments typically involve six replicates per condition, with data analyzed via ANOVA and post-hoc Holm-Sidak tests to compare release profiles across contact lens materials or time points. Dilution effects on diffusion rates are considered negligible for small concentration differences .

Advanced Research Questions

Q. How should researchers design experiments to address contradictory data between in vitro and in vivo studies?

Contradictions often arise from differences in tissue complexity (e.g., transepithelial electrical resistance (TEER) in vitro vs. aqueous humor dynamics in vivo). To reconcile these, use parallel studies: measure TEER values pre- and post-experiment in vitro and correlate with in vivo AUC0.5–24h data. Meta-analyses of randomized controlled trials (RCTs) and real-world evidence can further reduce bias, as demonstrated in preserved vs. PF latanoprost comparisons .

Q. What statistical approaches are critical for analyzing pharmacokinetic parameters of 11-O-Formyl Latanoprost?

Use mixed-effects models to account for inter-subject variability in animal studies. For time-dependent parameters (e.g., Cmax, Tmax), apply repeated-measures ANOVA with adjustments for multiple comparisons. Report precision limits (e.g., standard deviations of ±15 ng/mL in aqueous humor concentrations) and justify significant figures based on instrument resolution .

Q. How do formulation excipients (e.g., preservatives, surfactants) influence the stability of 11-O-Formyl Latanoprost?

Preservatives like benzalkonium chloride enhance corneal permeability but may reduce stability. Accelerated stability testing under varying pH and temperature conditions is essential. For example, PF SF formulations show higher AUC values (521 ng·h/mL) compared to PF alone (210 ng·h/mL), indicating excipient-driven efficacy improvements .

Q. What methodologies optimize the detection of 11-O-Formyl Latanoprost degradation products?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., 15-keto Latanoprost) ensures specificity. Monitor oxidation products at C-15 and ester hydrolysis byproducts, validated against reference standards with >98% purity .

Methodological Guidelines

  • Data Reporting : Use metric units (e.g., mL, ng·h/mL) and avoid abbreviations unless defined. For multi-center studies, standardize protocols using guidelines from the Beilstein Journal of Organic Chemistry .
  • Ethical Compliance : In animal studies, adhere to the 3R principles (Replacement, Reduction, Refinement) and report washout periods (e.g., 5 weeks between latanoprost applications in canine models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.